2-Bromodecane

描述

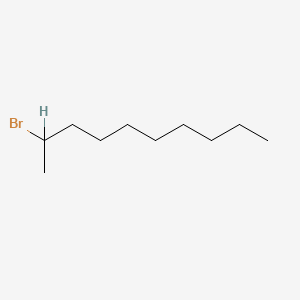

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Br/c1-3-4-5-6-7-8-9-10(2)11/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDKIHSQGRCTMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39563-53-6 | |

| Record name | Decane, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039563536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC97550 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromodecane from 2-Decanol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 2-bromodecane, a valuable alkyl halide intermediate, from its corresponding secondary alcohol, 2-decanol. This conversion is a cornerstone reaction in organic synthesis, enabling the introduction of a bromine atom that can serve as a leaving group or a precursor for organometallic reagents. This guide details the primary synthetic methodologies, presents quantitative data, and provides detailed experimental protocols for laboratory application.

Introduction and Reaction Overview

The conversion of 2-decanol to this compound is a nucleophilic substitution reaction. The hydroxyl group (-OH) of the alcohol is a poor leaving group and must first be activated. This is typically achieved by protonation under acidic conditions or by conversion to a more reactive intermediate using reagents like phosphorus tribromide. The activated hydroxyl group is then displaced by a bromide ion (Br⁻).

Two principal, high-yielding methods for this transformation are:

-

Reaction with Phosphorus Tribromide (PBr₃)

-

Reaction with Hydrobromic Acid (HBr) , often generated in situ from sodium bromide (NaBr) and sulfuric acid (H₂SO₄).

Both methods generally proceed via an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism for secondary alcohols.[1][2] This mechanism involves a backside attack by the bromide nucleophile on the carbon atom bearing the activated hydroxyl group, resulting in an inversion of stereochemistry if the alcohol is chiral.[2] The use of PBr₃ or HBr avoids the carbocation rearrangements that can occur with other methods.[3]

Quantitative Data Summary

The selection of a synthetic route often depends on factors such as yield, reaction conditions, and reagent availability. The following table summarizes typical quantitative data for the two primary methods, adapted from established procedures for similar secondary alcohols.

| Parameter | Method 1: Phosphorus Tribromide (PBr₃) | Method 2: HBr (from NaBr/H₂SO₄) |

| Primary Reagent | Phosphorus Tribromide (PBr₃) | Sodium Bromide (NaBr), Sulfuric Acid (H₂SO₄) |

| Stoichiometry (Alcohol:Reagent) | ~3 : 1.1 (molar ratio of 2-decanol to PBr₃) | 1 : 1.2 : 1.2 (molar ratio of 2-decanol:NaBr:H₂SO₄) |

| Solvent | None or inert solvent (e.g., diethyl ether) | Water (from aqueous H₂SO₄) |

| Reaction Temperature | 0 °C to room temperature | Reflux (typically >100 °C) |

| Reaction Time | 2-4 hours | 1-2 hours |

| Typical Yield | 80-90% | 75-85% |

| Key Advantages | Milder conditions, high yields, avoids rearrangement.[3] | Cost-effective reagents. |

| Key Disadvantages | PBr₃ is corrosive and reacts violently with water. | Requires heating, potential for side reactions (elimination). |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound from 2-decanol.

Method 1: Synthesis using Phosphorus Tribromide (PBr₃)

This procedure is adapted from standard protocols for the conversion of secondary alcohols to alkyl bromides using PBr₃.

Materials:

-

2-decanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether (optional, as solvent)

-

Ice (for ice bath)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel, distillation apparatus.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 2-decanol (e.g., 31.6 g, 0.2 mol). If a solvent is used, dissolve the alcohol in anhydrous diethyl ether (100 mL). Cool the flask in an ice bath to 0 °C.

-

Reagent Addition: Slowly add phosphorus tribromide (e.g., 19.8 g, 0.073 mol, ~1.1 equivalents of Br) dropwise from the dropping funnel to the stirred, cooled alcohol over a period of about 1 hour. Maintain the temperature below 10 °C during the addition. A white precipitate of phosphorous acid may form.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for one hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture over 100 g of crushed ice in a beaker. Transfer the entire mixture to a separatory funnel.

-

Extraction and Washing: If ether was used, separate the organic layer. If no solvent was used, extract the aqueous mixture with diethyl ether (2 x 50 mL). Combine the organic layers. Wash the organic phase sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution (vent frequently to release CO₂), and finally with 50 mL of brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Decant or filter the dried solution and remove the solvent using a rotary evaporator. The crude this compound is then purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature (Boiling point of this compound: ~85 °C at 5 Torr).

Method 2: Synthesis using HBr (from NaBr/H₂SO₄)

This procedure is adapted from the Organic Syntheses protocol for preparing alkyl bromides from alcohols.[4]

Materials:

-

2-decanol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (98%)

-

Water

-

Ice

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous calcium chloride (CaCl₂)

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel, distillation apparatus.

Procedure:

-

Reagent Preparation: In a 500 mL round-bottom flask, add sodium bromide (e.g., 24.7 g, 0.24 mol) and water (25 mL). Carefully and with cooling, slowly add 2-decanol (31.6 g, 0.2 mol).

-

Acid Addition: While cooling the flask in an ice-water bath and stirring vigorously, slowly add concentrated sulfuric acid (e.g., 23.5 g, 0.24 mol, ~13 mL).

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 1-2 hours.

-

Work-up and Distillation: Allow the mixture to cool. Two layers will form. Transfer the mixture to a separatory funnel and separate the upper organic layer (crude this compound).

-

Washing: Wash the crude product sequentially with 30 mL of water, 30 mL of cold concentrated sulfuric acid (to remove unreacted alcohol and any alkene byproduct), 30 mL of 5% sodium bicarbonate solution, and 30 mL of brine.

-

Drying: Transfer the washed product to a clean flask and dry it with a small amount of anhydrous calcium chloride.

-

Purification: Decant the dried liquid into a distillation flask and purify by fractional distillation under reduced pressure.

Reaction Pathway and Workflow Visualization

The following diagrams illustrate the Sₙ2 reaction mechanism for the PBr₃ method and the overall experimental workflow for the synthesis and purification of this compound.

References

2-bromodecane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromodecane is a secondary alkyl halide that serves as a versatile reagent and building block in organic synthesis. Its chemical properties, particularly the presence of a reactive carbon-bromine bond, make it a valuable intermediate for introducing a decyl group into various molecular scaffolds. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and common reactions, and its applications in research and development, with a focus on its potential relevance to the pharmaceutical industry.

A point of clarification is necessary at the outset. The name "this compound" can be ambiguous and has been associated with two different CAS numbers in chemical databases. This guide focuses on the compound with the molecular formula C₁₀H₂₁Br, which is correctly identified as this compound. The compound with the molecular formula C₁₂H₂₅Br is 2-bromododecane.

Core Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 39563-53-6 | [1][2][3][4] |

| Molecular Formula | C₁₀H₂₁Br | [1][2][3] |

| Molecular Weight | 221.18 g/mol | [2] |

| Appearance | Colorless liquid with a faint, sweet odor | [1] |

| Boiling Point | 232.9 °C at 760 mmHg | [3] |

| Melting Point | -29.2 °C (estimate) | [3] |

| Density | 1.067 g/cm³ | [3] |

| Refractive Index | 1.4530 | [3] |

| Flash Point | 70.6 °C | [3] |

| Solubility | Insoluble in water | |

| Vapor Pressure | 0.0876 mmHg at 25 °C | [3] |

Synthesis of this compound

The most common and regioselective method for the synthesis of this compound is the hydrobromination of 1-decene. This reaction proceeds via a Markovnikov addition of hydrogen bromide across the double bond.

Experimental Protocol: Hydrobromination of 1-Decene

Materials:

-

1-Decene

-

Hydrogen bromide (HBr)

-

Acetic acid

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask or sealed tube

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, dissolve 1-decene in dichloromethane in a suitable reaction vessel, such as a sealed tube.[3]

-

Add acetic acid to the solution.[3]

-

Introduce hydrogen bromide to the reaction mixture. This can be done by bubbling HBr gas through the solution or by using a solution of HBr in acetic acid.

-

Seal the reaction vessel and stir the mixture at room temperature (approximately 20 °C) for 2 hours.[3]

-

After the reaction is complete, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any excess acid.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude this compound.

-

The product can be further purified by vacuum distillation.

Applications in Organic Synthesis

This compound is a key intermediate in various organic transformations. Its primary utility lies in its ability to act as an electrophile in substitution reactions or to form organometallic reagents.

Grignard Reagent Formation and Subsequent Reactions

One of the most important reactions of this compound is the formation of the corresponding Grignard reagent, 2-decylmagnesium bromide. This organometallic compound is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters.[5][6][7]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an activator)

-

An aldehyde (e.g., formaldehyde, ethanal)

-

Dilute hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) solution

-

Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

Procedure:

Part A: Formation of the Grignard Reagent

-

Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere to maintain anhydrous conditions.

-

Place magnesium turnings in the three-neck flask.

-

Add a small crystal of iodine to activate the magnesium surface.[8]

-

In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.

-

Add a small amount of the this compound solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey-black solution is the Grignard reagent, 2-decylmagnesium bromide.

Part B: Reaction with an Aldehyde

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of the desired aldehyde in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation to yield the crude alcohol product.

-

The alcohol can be purified by column chromatography or distillation.

Relevance in Drug Development

While direct applications of this compound in marketed pharmaceuticals are not prominently documented, its utility as a synthetic intermediate is significant. Alkyl bromides are fundamental building blocks in medicinal chemistry for the synthesis of more complex molecules. The decyl chain of this compound can be incorporated to increase the lipophilicity of a drug candidate, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

For instance, long alkyl chains are features of certain antiseptic and antimicrobial agents. Although 1-bromododecane is more commonly cited in the synthesis of disinfectants, the principles of using alkyl halides as precursors for these compounds are transferable.[9] The introduction of a decyl group via this compound could be explored in the development of new surfactants or membrane-disrupting agents.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is potentially toxic and corrosive.[1] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. Store this compound in a cool, dry, and well-ventilated area away from heat sources and incompatible materials.

Conclusion

This compound is a valuable chemical reagent with well-defined properties and synthetic utility. Its role as a precursor for the decyl group makes it a useful tool for organic chemists in both academic and industrial research, including those in the field of drug discovery and development. The experimental protocols provided in this guide offer a starting point for the safe and effective use of this compound in the laboratory.

References

- 1. Cas 39563-53-6,this compound | lookchem [lookchem.com]

- 2. Decane, 2-bromo- | C10H21Br | CID 98297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound (CAS 39563-53-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. adichemistry.com [adichemistry.com]

- 9. nbinno.com [nbinno.com]

Technical Guide: Physicochemical Properties of 2-Bromodecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 2-bromodecane, including experimental protocols for their determination and a general workflow for physicochemical characterization.

Physicochemical Data Summary

The boiling and melting points of this compound have been reported in the literature, with some variation in the values. These discrepancies can arise from differences in experimental conditions, such as pressure, and the purity of the sample. The following table summarizes the available data.

| Property | Value | Conditions | Source |

| Boiling Point | 232.9 °C | at 760 mmHg | LookChem[1] |

| 220.77 °C (493.92 K) | Calculated | Cheméo[2] | |

| 85 °C | at 5 Torr | Hoffman Fine Chemicals[3] | |

| Melting Point | -29.2 °C | Estimated | LookChem[1] |

| -25.89 °C (247.26 K) | Calculated | Cheméo[2] |

Experimental Protocols

Accurate determination of boiling and melting points is crucial for the characterization of chemical substances. Standardized methods ensure reproducibility and comparability of data. The following are detailed methodologies for determining the boiling and melting points of liquid organic compounds like this compound, based on internationally recognized guidelines.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The following protocol is a generalized procedure based on OECD Guideline 103 and ASTM D1120.[2][4][5][6][7][8]

Principle: A sample of the substance is heated, and the temperature at which it boils under atmospheric pressure is recorded. For measurements at pressures other than atmospheric, a correction can be applied.

Apparatus:

-

A reaction kettle or a similar suitable vessel.

-

A calibrated temperature measuring device (e.g., a mercury-in-glass thermometer or a thermocouple).

-

A heating mantle or an oil bath.

-

A condenser to cool the vapors.

-

Boiling chips to ensure smooth boiling.

-

A pressure-measuring device (barometer).

Procedure:

-

Place a measured volume of this compound into the reaction kettle.

-

Add a few boiling chips to the liquid.

-

Set up the apparatus with the thermometer positioned so that the bulb is immersed in the vapor phase above the liquid, but not in contact with the liquid itself.

-

Connect the condenser to the reaction kettle.

-

Begin heating the sample at a steady rate.

-

Record the temperature at which the liquid boils vigorously and a steady stream of condensate is observed returning from the condenser. This is the boiling point at the recorded atmospheric pressure.

-

If necessary, correct the observed boiling point to standard pressure (760 mmHg) using the appropriate formula.

Determination of Melting Point

For substances that are solid at room temperature, the melting point is a key indicator of purity. For liquids like this compound, this property corresponds to its freezing point. The following protocol is based on OECD Guideline 102 and ASTM E324.[3][9][10][11][12]

Principle: A sample of the substance is cooled until it solidifies, and the temperature at which the solid and liquid phases are in equilibrium is recorded as the freezing point (melting point).

Apparatus:

-

A sample tube or a capillary tube.

-

A calibrated temperature measuring device.

-

A cooling bath (e.g., a mixture of ice and salt, or a cryostat).

-

A stirring device.

Procedure:

-

Place a sample of this compound in the sample tube.

-

Insert the temperature measuring device into the sample.

-

Immerse the sample tube in the cooling bath.

-

Stir the sample gently and continuously as it cools.

-

Record the temperature at regular intervals.

-

The temperature will decrease steadily and then plateau when the substance begins to freeze. This plateau temperature is the freezing point (melting point).

-

Continue cooling until the entire sample has solidified, and then allow it to warm up, recording the temperature at which the last of the solid melts. This can also be taken as the melting point.

Workflow for Physicochemical Characterization

The determination of physicochemical properties is a fundamental step in the characterization of any chemical substance. The following diagram illustrates a general workflow for this process.

Caption: General workflow for the determination of physicochemical properties of a chemical substance.

References

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. store.astm.org [store.astm.org]

- 3. laboratuar.com [laboratuar.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. laboratuar.com [laboratuar.com]

- 7. ASTM D1120 Test Equipment for Boiling Point of Engine Coolants - Boiling Point Test Equipment, ASTM D1120 | Made-in-China.com [m.made-in-china.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. store.astm.org [store.astm.org]

- 10. oecd.org [oecd.org]

- 11. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

An In-depth Technical Guide to the Solubility of 2-Bromodecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-bromodecane in various organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines its expected solubility profile based on fundamental chemical principles. Furthermore, it details a standardized experimental protocol for the precise determination of its solubility, ensuring accurate and reproducible results for research and development applications.

Predicted Solubility Profile of this compound

The solubility of a compound is primarily governed by the "like dissolves like" principle, which suggests that substances with similar polarities are more likely to be soluble in one another. This compound (C₁₀H₂₁Br) is a haloalkane with a ten-carbon aliphatic chain, making it a predominantly nonpolar molecule. The presence of the bromine atom introduces a slight dipole moment, but the long alkyl chain dominates its overall character.

Based on these structural features, this compound is expected to be readily soluble in nonpolar and weakly polar organic solvents. Conversely, its solubility in highly polar solvents, particularly water, is expected to be negligible. Haloalkanes are generally soluble in common organic solvents like ethers, alcohols, and benzene.[1]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | "Like dissolves like" principle; both are nonpolar. |

| Toluene | Nonpolar (Aromatic) | High | Similar nonpolar characteristics. |

| Diethyl Ether | Weakly Polar | High | Effective solvent for many organic compounds.[2] |

| Chloroform | Weakly Polar | High | A common solvent for haloalkanes.[2][3] |

| Acetone | Polar Aprotic | Moderate to High | Can dissolve a wide range of organic compounds.[2] |

| Ethanol | Polar Protic | Moderate | The nonpolar alkyl chain of ethanol will interact with the decyl group of this compound, but the polarity of the hydroxyl group may limit miscibility compared to nonpolar solvents. 1-bromododecane is soluble in ethanol.[4] |

| Methanol | Polar Protic | Low to Moderate | More polar than ethanol, likely resulting in lower solubility for the nonpolar this compound. |

| Water | Polar Protic | Very Low/Insoluble | Significant mismatch in polarity. Haloalkanes are generally only slightly soluble in water.[1][5] |

Experimental Protocol for Quantitative Solubility Determination

This section outlines a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. The method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent (high purity)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Centrifuge (optional)

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a true equilibrium is reached. The system should be continuously agitated during this time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours (e.g., 12-24 hours) to allow the excess, undissolved this compound to separate.

-

If a stable suspension persists, the vials may be centrifuged at the experimental temperature to facilitate phase separation.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear, supernatant (saturated solution) using a pre-warmed (or cooled to the experimental temperature) pipette or syringe.

-

To avoid crystallization or phase separation due to temperature changes, immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask.

-

Accurately determine the mass of the transferred saturated solution.

-

Dilute the sample with a known volume of the pure solvent to a concentration suitable for the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-calibrated analytical method, such as GC-FID, to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 g of solvent, mol/L, or mole fraction.

-

Safety Precautions

-

Handle this compound and all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before commencing any work.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

Commercial Sourcing of 2-Bromodecane: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the timely procurement of specific chemical reagents is a critical step in the experimental workflow. This technical guide provides an in-depth overview of commercial suppliers for 2-bromodecane, a key alkyl halide intermediate in various organic syntheses.

This document summarizes available data on the purity, packaging, and supply of this compound from various vendors. It is intended to streamline the purchasing process by offering a comparative landscape of commercial sources.

Supplier Landscape and Product Specifications

The commercial availability of this compound varies among chemical suppliers, with options ranging from ready-to-ship products to custom synthesis on demand. The purity of the available this compound is a key differentiator, with grades including 90%, 95%, and 99% being offered. For specialized research needs, some suppliers also provide custom synthesis services to meet specific purity and quantity requirements.

Below is a summary of commercial suppliers for this compound, compiled from publicly available data. Researchers are advised to visit the suppliers' websites for the most current information and to request certificates of analysis (CoA) to verify product quality.

| Supplier | Purity/Grade | Available Quantities | Price (USD) | Notes |

| American Custom Chemicals Corporation | 95.00% | 5 mg | $505.86 | As listed on LookChem.[1] |

| AHH | 90% | 25 g | $330.00 | As listed on LookChem.[1] |

| Simson Pharma Limited | Not specified | Custom Synthesis | Contact for quote | Certificate of Analysis is provided with every compound.[2] |

| Hoffman Fine Chemicals | Not specified | Not specified | $1,695.00 | CAS RN: 150927-31-4.[3] |

| LookChem | 99% | Not specified | Contact for quote | Lists a total of 6 raw suppliers.[1] |

Strategic Sourcing Workflow

The selection of a chemical supplier is a multi-faceted process that extends beyond simple price comparison. For researchers and drug development professionals, ensuring the quality, consistency, and timely delivery of starting materials is paramount to the success of their projects. The following diagram illustrates a logical workflow for the strategic sourcing of research chemicals like this compound.

Note on Experimental Protocols and Signaling Pathways

This guide focuses on the commercial sourcing of this compound. As such, detailed experimental protocols for its use in synthesis or diagrams of signaling pathways are beyond the scope of this document. Researchers should refer to peer-reviewed scientific literature for established experimental procedures and relevant biological pathway information. The primary aim of this guide is to facilitate the efficient procurement of this chemical reagent, which serves as a starting point for a wide array of research applications.

References

Spectroscopic Profile of 2-Bromodecane: A Technical Guide

Introduction

2-Bromodecane is a linear haloalkane with the chemical formula C10H21Br. As a brominated organic compound, it finds utility in synthetic organic chemistry as a precursor for the introduction of a decyl group in the synthesis of more complex molecules. A thorough understanding of its spectroscopic characteristics is paramount for researchers in chemical synthesis, materials science, and drug development for reaction monitoring, quality control, and structural verification. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and a workflow for spectroscopic analysis.

Data Presentation

The following sections summarize the key spectroscopic data for this compound in a tabulated format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 | Sextet | 1H | H-2 (CH-Br) |

| ~1.8 | Multiplet | 2H | H-3 (CH₂) |

| ~1.7 | Doublet | 3H | H-1 (CH₃) |

| ~1.2-1.4 | Broad Multiplet | 12H | H-4 to H-9 (CH₂) |

| ~0.9 | Triplet | 3H | H-10 (CH₃) |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| ~55 | C-2 (CH-Br) |

| ~40 | C-3 |

| ~32 | C-8 |

| ~29 | C-4 to C-7 |

| ~27 | C-1 |

| ~23 | C-9 |

| ~14 | C-10 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2955-2925 | Strong | C-H Stretch | Alkane (CH₃, CH₂) |

| 2855 | Strong | C-H Stretch | Alkane (CH₂) |

| 1465 | Medium | C-H Bend | Alkane (CH₂) |

| 1380 | Medium | C-H Bend | Alkane (CH₃) |

| 650-550 | Strong | C-Br Stretch | Alkyl Bromide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The spectrum of this compound will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| 220/222 | Low | [M]⁺ (Molecular ion) |

| 141 | High | [M - Br]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | Base Peak | [C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

-

Sample Preparation : A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., 0.5-0.75 mL of CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a Varian A-60 or a more modern equivalent operating at a field strength of 300 MHz or higher.

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment.

-

Acquisition Time : Typically 2-4 seconds.

-

Relaxation Delay : A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans : 8 to 16 scans are typically averaged to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A standard proton-decoupled single-pulse experiment.

-

Acquisition Time : Typically 1-2 seconds.

-

Relaxation Delay : A delay of 2-10 seconds.

-

Number of Scans : A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation : As this compound is a liquid at room temperature, the spectrum is typically acquired using a neat sample (without solvent). A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition Parameters :

-

Spectral Range : Typically 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹ is generally sufficient.

-

Number of Scans : 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Processing : A background spectrum (of the empty salt plates or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum to remove atmospheric (CO₂ and H₂O) and accessory-related absorptions.

Mass Spectrometry (MS)

-

Sample Introduction : The sample is typically introduced into the mass spectrometer via a Gas Chromatography (GC) system, which separates the sample from any impurities.

-

Instrumentation : A GC system coupled to a mass spectrometer (GC-MS) equipped with an Electron Ionization (EI) source.

-

GC Parameters :

-

Column : A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas : Helium at a constant flow rate.

-

Temperature Program : A temperature gradient is used to ensure good separation, for example, starting at a low temperature and ramping up to a higher temperature.

-

-

MS Parameters (Electron Ionization - EI) :

-

Ionization Energy : Standard 70 eV.

-

Mass Range : A scan range of m/z 40-300 is typically used.

-

-

Data Analysis : The resulting mass spectrum is analyzed for the molecular ion peak and the fragmentation pattern. The isotopic distribution of bromine-containing fragments is a key diagnostic feature.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

Stability and Storage of 2-Bromodecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-bromodecane. Understanding these parameters is critical for ensuring the integrity of the compound in research and development settings, thereby guaranteeing reliable and reproducible experimental outcomes. The information presented is collated from safety data sheets (SDS) and chemical supplier recommendations.

Chemical Stability and Reactivity

This compound is generally considered to be a stable chemical under recommended storage conditions.[1][2] However, like many alkyl halides, it is susceptible to degradation under certain circumstances. The primary routes of decomposition involve exposure to heat, light, and incompatible materials.

Key Stability Characteristics:

-

Thermal Stability: The compound is stable at room temperature and below.[1][2][3] However, exposure to high temperatures should be avoided to prevent thermal decomposition, which can lead to the release of toxic bromide vapors.[2]

-

Light Sensitivity: It is recommended to store this compound in a dark place, suggesting potential sensitivity to light that could catalyze degradation.[3]

-

Reactivity: this compound is incompatible with strong oxidizing agents and strong bases.[1][2][4] Contact with these substances can lead to vigorous reactions and decomposition of the compound.

Recommended Storage Conditions

Proper storage is paramount to maintaining the quality and stability of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers.

| Parameter | Recommended Condition | Source(s) |

| Temperature | Room temperature, or refrigerated at 4 to 8 °C. Store below +30°C. | [1][2][3] |

| Atmosphere | Sealed in a dry environment. Keep containers tightly closed. | [1][3] |

| Light Exposure | Keep in a dark place. Avoid direct sunlight. | [1][3] |

| Container | Store in a tightly sealed, appropriate chemical container. | [1] |

| Ventilation | Store in a well-ventilated place. | [1][4][5] |

Incompatible Materials and Hazardous Decomposition

To prevent hazardous reactions and maintain the integrity of this compound, it is crucial to avoid contact with incompatible materials.

| Incompatible Materials | Hazardous Decomposition Products | Source(s) |

| Strong oxidizing agents | Carbon oxides | [1][4] |

| Strong bases | Not specified | [2][4] |

Experimental Protocols

A standard experimental workflow for stability assessment is depicted in the following diagram.

Logical Relationship for Safe Handling and Storage

The following diagram illustrates the logical flow for ensuring the safe handling and storage of this compound, leading to the preservation of its chemical integrity.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Bromodecane in Grignard Reagent Formation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formation of the Grignard reagent from 2-bromodecane, yielding 2-decylmagnesium bromide. This versatile organometallic intermediate is a valuable tool in organic synthesis, particularly for the construction of complex carbon skeletons in drug discovery and development. The protocols outlined below are based on established methods for the preparation of Grignard reagents from secondary alkyl halides.

Introduction

Grignard reagents, organomagnesium halides (R-MgX), are powerful nucleophiles and strong bases widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] The reaction of this compound with magnesium metal in an ethereal solvent produces 2-decylmagnesium bromide, a secondary Grignard reagent. The formation and subsequent reactions of secondary Grignard reagents require careful control of experimental conditions to maximize yield and minimize side reactions.[4][5]

Key Reaction Parameters and Expected Data

The successful formation of 2-decylmagnesium bromide is contingent on several critical parameters. The following table summarizes typical reaction conditions and expected outcomes. Note that specific yields for this compound may vary and optimization is often necessary.

| Parameter | Value / Range | Notes |

| Grignard Formation | ||

| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | Essential for stabilization of the Grignard reagent.[3] THF is generally preferred for secondary alkyl bromides due to its higher boiling point and better solvating properties. |

| Magnesium | 1.1 - 1.5 equivalents | A slight excess of magnesium turnings ensures complete consumption of the this compound. |

| Activation Method | Iodine crystal, 1,2-dibromoethane | A small amount is used to activate the magnesium surface by removing the passivating oxide layer.[6] |

| Initiation Temperature | Room temperature to gentle reflux | Initiation is often observed by a slight warming of the reaction mixture and the appearance of a cloudy or brownish color. |

| Reaction Temperature | 35-66 °C (refluxing ether or THF) | The reaction is exothermic and may require cooling to maintain a controlled reflux. |

| Reaction Time | 1 - 4 hours | Monitored by the consumption of magnesium or by quenching an aliquot and analyzing by GC. |

| Expected Product | ||

| Grignard Reagent | 2-Decylmagnesium bromide | A solution in the reaction solvent, typically grey to brown and cloudy. |

| Expected Yield | 60 - 85% | Yields can be variable and are highly dependent on the purity of reagents and the strictness of anhydrous conditions.[6] |

| Titration of Grignard Reagent | ||

| Method | Titration with a standard solution of an alcohol (e.g., sec-butanol, menthol) in the presence of an indicator (e.g., 1,10-phenanthroline).[7][8][9] | Allows for the accurate determination of the molar concentration of the active Grignard reagent. |

Experimental Protocols

Protocol 1: Formation of 2-Decylmagnesium Bromide

This protocol details the preparation of 2-decylmagnesium bromide from this compound. Strict anhydrous conditions are paramount for the success of this reaction. All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Magnesium turnings

-

This compound

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal or 1,2-dibromoethane

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle or water bath

Procedure:

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas to remove any adsorbed moisture.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes and its color begins to fade, or until bubbling is observed at the magnesium surface. Allow the flask to cool to room temperature.

-

Initiation of Reaction: Add enough anhydrous solvent (diethyl ether or THF) to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension.

-

Grignard Formation: The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy grey or brownish solution. If the reaction does not start, gentle warming may be applied. Once initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and cooling with a water bath may be necessary to control the rate of reflux.

-

Completion of Reaction: After the addition of this compound is complete, continue to stir the mixture and maintain a gentle reflux for an additional 1-2 hours to ensure complete reaction. The final solution of 2-decylmagnesium bromide will typically be a cloudy grey or brownish mixture. This solution is used directly in subsequent reactions.

Protocol 2: Titration of 2-Decylmagnesium Bromide

To accurately determine the concentration of the prepared Grignard reagent, a titration is necessary. The following is a general procedure using menthol and 1,10-phenanthroline as the titrant and indicator, respectively.[9]

Materials:

-

Solution of 2-decylmagnesium bromide in THF

-

Anhydrous THF

-

(-)-Menthol (or sec-butanol)

-

1,10-phenanthroline

-

Dry glassware (burette, flask)

-

Inert gas supply

Procedure:

-

Prepare a standard solution of (-)-menthol in anhydrous THF of a known concentration (e.g., 1.0 M).

-

In a dry, inert gas-flushed flask, dissolve a small amount (a few crystals) of 1,10-phenanthroline in anhydrous THF.

-

Add a precisely measured volume (e.g., 1.0 mL) of the 2-decylmagnesium bromide solution to the flask containing the indicator. The solution should turn a deep color (violet or burgundy).

-

Titrate the Grignard solution with the standardized menthol solution until the color disappears or changes to a persistent pale yellow.

-

The concentration of the Grignard reagent can be calculated using the following formula: Molarity of Grignard = (Molarity of Menthol × Volume of Menthol) / Volume of Grignard

Potential Side Reactions

Several side reactions can occur during the formation and subsequent use of Grignard reagents, particularly with secondary alkyl halides.

-

Wurtz Coupling: The Grignard reagent can react with unreacted this compound to form a dimer (e.g., a mixture of isomers of eicosane).[10][11][12] This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium suspension, thereby keeping the concentration of the alkyl halide low.[1]

-

Reaction with Water or Protic Solvents: Grignard reagents are strong bases and will react readily with any source of protons, such as water, alcohols, or carboxylic acids, to form the corresponding alkane (decane in this case).[13] This underscores the critical need for anhydrous conditions.

-

Elimination Reactions: As strong bases, secondary Grignard reagents can promote elimination reactions, either of the starting alkyl halide or in subsequent reactions with sterically hindered electrophiles.[4][5][14]

-

Reaction with Oxygen: Exposure to air can lead to the oxidation of the Grignard reagent to form magnesium alkoxides.[1] Maintaining a positive pressure of an inert gas throughout the procedure is essential.

Visualizations

Caption: Workflow for the formation of 2-decylmagnesium bromide.

Caption: Potential side reactions in Grignard reagent formation and use.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. bartleby.com [bartleby.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Wurtz Reaction [organic-chemistry.org]

- 13. Grignard reaction - Wikipedia [en.wikipedia.org]

- 14. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]

Application Notes & Protocols: Nucleophilic Substitution Reactions of 2-Bromodecane

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nucleophilic substitution reactions are a cornerstone of organic synthesis, enabling the introduction of a wide array of functional groups. For secondary alkyl halides such as 2-bromodecane, these reactions can proceed via two distinct mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathways.[1] The prevailing mechanism is highly dependent on the reaction conditions, including the strength of the nucleophile, the nature of the solvent, and the temperature.[2]

-

SN2 Pathway: This is a single, concerted step where a strong nucleophile attacks the electrophilic carbon from the side opposite the leaving group (bromide).[3] This "backside attack" results in an inversion of the stereochemical configuration at the chiral center.[4] Strong nucleophiles and polar aprotic solvents (e.g., DMSO, DMF) favor the SN2 mechanism.[5]

-

SN1 Pathway: This is a two-step mechanism that proceeds through a planar carbocation intermediate after the leaving group departs.[6] The nucleophile can then attack this intermediate from either face. This typically results in a racemic or nearly racemic mixture of products.[2] Weak nucleophiles and polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate and thus favor the SN1 pathway.[7]

Controlling the reaction pathway is crucial for achieving the desired product with high yield and specific stereochemistry, which is of particular importance in the synthesis of chiral molecules for drug development.

Data Presentation: Reaction Conditions and Expected Outcomes

The outcome of nucleophilic substitution on this compound is highly sensitive to the chosen reagents and conditions. The following table summarizes the expected outcomes for representative reactions.

| Parameter | Condition A: SN2 Pathway | Condition B: SN1 Pathway |

| Substrate | This compound | This compound |

| Nucleophile | Sodium Azide (NaN₃) - Strong[8] | Ethanol (CH₃CH₂OH) - Weak/Solvent[9] |

| Solvent | Dimethylformamide (DMF) - Polar Aprotic[8] | Ethanol - Polar Protic[9] |

| Temperature | 50-70 °C[10] | Reflux (approx. 78 °C)[10] |

| Primary Product(s) | 2-Azidodecane | 2-Ethoxydecane, 2-Decanol |

| Mechanism | SN2 | SN1 |

| Stereochemistry | Inversion of configuration[4] | Racemization[2] |

| Byproduct(s) | Minimal | Elimination products (Decenes) |

| Reaction Rate Law | Rate = k[this compound][N₃⁻][3] | Rate = k[this compound][3] |

Experimental Workflow

The general workflow for performing and analyzing a nucleophilic substitution reaction is outlined below. This process includes the initial reaction setup, monitoring, product isolation, and final characterization.

Caption: General experimental workflow for nucleophilic substitution.

Experimental Protocols

Protocol 1: SN2 Synthesis of 2-Azidodecane

Objective: To synthesize 2-azidodecane from this compound via an SN2 reaction, which proceeds with inversion of stereochemistry.

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)[10]

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.5 eq) and anhydrous DMF.[8]

-

Reagent Addition: Add this compound (1.0 eq) to the stirred suspension.

-

Reaction: Heat the reaction mixture to 60 °C under an inert atmosphere (e.g., nitrogen or argon).[10] Stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing diethyl ether and deionized water.[10]

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (2x), and finally with brine (1x).[8][10]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter the solution, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[8]

-

Purification: Purify the crude 2-azidodecane by vacuum distillation or column chromatography.

-

Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and IR spectroscopy. A strong characteristic azide stretch should be visible in the IR spectrum at approximately 2100 cm⁻¹.[10]

Protocol 2: SN1 Solvolysis of this compound

Objective: To perform a solvolysis reaction where the solvent (ethanol) acts as the nucleophile, proceeding primarily through an SN1 mechanism to yield a mixture of substitution products.

Materials:

-

This compound (1.0 eq)

-

Ethanol (absolute, used as solvent and nucleophile)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol.[10]

-

Reaction: Heat the solution to reflux (approximately 78 °C) and maintain for 24-48 hours. SN1 reactions with weak nucleophiles are often slow.[10]

-

Monitoring: Monitor the disappearance of the starting material by TLC or GC.

-

Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl solution.[8]

-

Extraction: Concentrate the mixture using a rotary evaporator to remove the majority of the ethanol. Extract the resulting aqueous residue with diethyl ether (3x).[10]

-

Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product mixture.[8]

-

Analysis: Analyze the product mixture using GC-MS to identify and determine the ratio of substitution products (2-ethoxydecane, 2-decanol) and any elimination byproducts (decenes).[8] Further purification can be performed via column chromatography if desired.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 5. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 7. savemyexams.com [savemyexams.com]

- 8. benchchem.com [benchchem.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols: 2-Bromodecane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-bromodecane as an alkylating agent in organic synthesis. This versatile secondary alkyl halide is a valuable building block for the introduction of the dec-2-yl group into a variety of organic molecules, finding applications in the synthesis of pharmaceuticals, agrochemicals, and materials.

Introduction to this compound as an Alkylating Agent

This compound is a halogenated alkane with the bromine atom positioned on the second carbon of a ten-carbon chain. This structure makes it a secondary alkyl halide, which influences its reactivity in nucleophilic substitution and other reactions. As an electrophile, the carbon atom bonded to the bromine is susceptible to attack by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. Its long alkyl chain imparts lipophilicity to the target molecules, a property often desired in drug development to enhance membrane permeability.

Key Applications and Reaction Types

This compound is primarily utilized in three main classes of reactions:

-

Nucleophilic Substitution Reactions: As a secondary alkyl halide, this compound can undergo both S\N1 and S\N2 reactions, depending on the nucleophile, solvent, and reaction conditions.

-

Grignard Reagent Formation: It can be converted into the corresponding Grignard reagent, dec-2-ylmagnesium bromide, a powerful nucleophile for the formation of C-C bonds.

-

Friedel-Crafts Alkylation: this compound can be used to alkylate aromatic rings, although this reaction is prone to carbocation rearrangements.

Nucleophilic Substitution Reactions

The reaction of this compound with various nucleophiles is a cornerstone of its application. The choice of reaction conditions can favor either the S\N1 or S\N2 pathway. For stereospecific synthesis, conditions favoring the S\N2 mechanism are preferred, leading to an inversion of stereochemistry.

N-Alkylation of Heterocycles: Synthesis of 1-(dec-2-yl)imidazole

The N-alkylation of imidazoles is a common strategy in the synthesis of biologically active compounds. The following protocol is adapted from procedures for the alkylation of imidazole with long-chain alkyl bromides.

Experimental Protocol:

-

Reaction Setup: To a solution of imidazole (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq.).

-

Addition of Alkylating Agent: Add this compound (1.2 eq.) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the solid. If NaH was used, quench the reaction carefully with water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: N-Alkylation of Imidazole

| Nucleophile | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Imidazole | 1-Bromodecane | K₂CO₃/KOH | None (MW) | 50 | 0.08 | 90 |

Note: Data adapted from a similar reaction with 1-bromodecane under microwave irradiation. Yields with this compound may vary.

O-Alkylation of Phenols: Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for the preparation of ethers from an alkoxide and an alkyl halide.[1][2]

Experimental Protocol:

-

Deprotonation: To a solution of a phenol (1.0 eq.) in a polar aprotic solvent like DMF, add a base such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.) at 0 °C. Stir for 30 minutes.[3]

-

Alkylation: Add this compound (1.2 eq.) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Heating may be required for less reactive phenols.

-

Work-up and Purification: Quench the reaction with water, extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.

Data Summary: Williamson Ether Synthesis

| Phenol | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Ethylphenol | Methyl Iodide | NaOH | Water/Organic | Reflux | 1 | - |

| 2-Naphthol | 1-Bromobutane | NaOH | Ethanol | Reflux | 0.83 | - |

Note: These are general conditions. As a secondary halide, this compound may lead to some elimination byproducts, especially at higher temperatures.[1][3]

N-Alkylation of Phenothiazine

Phenothiazine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[4][5] N-alkylation is a common modification to tune their properties.[6][7]

Experimental Protocol:

-

Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve phenothiazine (1.0 eq.) in anhydrous THF. Add sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C.

-

Alkylation: After hydrogen evolution ceases, add a solution of this compound (1.1 eq.) in anhydrous THF dropwise.

-

Reaction: Stir the reaction mixture at room temperature overnight or heat to reflux if necessary. Monitor by TLC.

-

Work-up and Purification: Carefully quench the reaction with water. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.

Data Summary: N-Alkylation of Phenothiazine

| Heterocycle | Alkylating Agent | Base | Solvent | Temperature | Time | Yield |

| Phenothiazine | Diethyl phosphonate | NaH | DMF (reflux) | - | - | 52% |

| Phenothiazine | Ethyl bromide | K₂CO₃ (MW) | - | - | - | 80% |

Note: Yields are for different alkylating agents and conditions and serve as a general reference.[5]

Experimental Workflow for N-Alkylation of Phenothiazine

Caption: General workflow for the N-alkylation of phenothiazine with this compound.

Grignard Reaction

This compound can be used to form dec-2-ylmagnesium bromide, a versatile Grignard reagent.

Experimental Protocol: Formation of Dec-2-ylmagnesium Bromide and Reaction with an Electrophile (e.g., Benzaldehyde)

-

Apparatus Setup: Assemble a flame-dried three-neck flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Initiation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to activate the magnesium.

-

Grignard Formation: Add a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction should initiate, as evidenced by bubbling and heat generation. Maintain a gentle reflux by controlling the addition rate.

-

Reaction with Electrophile: After the magnesium has been consumed, cool the Grignard solution to 0 °C. Add a solution of benzaldehyde (1.0 eq.) in the same anhydrous solvent dropwise.

-

Work-up: After the addition is complete, stir for an additional hour at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting secondary alcohol by column chromatography.

Data Summary: Grignard Reactions

| Alkyl Halide | Electrophile | Solvent | Yield (%) |

| General R-MgX | Aldehyde | Ether/THF | Varies |

| General R-MgX | Ketone | Ether/THF | Varies |

| General R-MgX | CO₂ | Ether/THF | Varies |

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Logical Relationship in Grignard Reagent Formation and Reaction

Caption: Formation of a Grignard reagent from this compound and its subsequent reaction.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of aromatic compounds with this compound can be achieved using a Lewis acid catalyst such as aluminum chloride (AlCl₃). However, as a secondary alkyl halide, carbocation rearrangements are a significant consideration.[8][9] The initially formed secondary carbocation can rearrange to a more stable carbocation via a hydride shift, leading to a mixture of products.

Experimental Protocol: Alkylation of Benzene (Illustrative)

-

Reaction Setup: To a stirred solution of anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in an excess of dry benzene (which acts as both reactant and solvent) at 0 °C, add this compound (1.0 eq.) dropwise.

-

Reaction: After the addition, allow the mixture to stir at room temperature for several hours. Monitor the reaction by GC-MS to observe product formation.

-

Work-up: Pour the reaction mixture slowly onto crushed ice with concentrated HCl.

-

Purification: Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over a suitable drying agent and remove the excess benzene by distillation. The resulting mixture of alkylated benzenes can be separated by fractional distillation or chromatography.

Potential Products of Friedel-Crafts Alkylation of Benzene with this compound

| Product | Structure | Formation Pathway |

| (Decan-2-yl)benzene | C₆H₅-CH(CH₃)(C₈H₁₇) | Direct substitution |

| (Decan-3-yl)benzene | C₆H₅-CH(C₂H₅)(C₇H₁₅) | Rearrangement |

| (Decan-4-yl)benzene | C₆H₅-CH(C₃H₇)(C₆H₁₃) | Rearrangement |

| (Decan-5-yl)benzene | C₆H₅-CH(C₄H₉)(C₅H₁₁) | Rearrangement |

Signaling Pathway for Friedel-Crafts Alkylation and Rearrangement

Caption: Carbocation formation and rearrangement in the Friedel-Crafts alkylation with this compound.

Relevance in Drug Development

The incorporation of a decyl group can significantly increase the lipophilicity of a molecule, which can be advantageous for crossing biological membranes. Phenothiazine derivatives, for example, have a broad spectrum of biological activities, including antipsychotic, antihistaminic, and antiemetic properties.[4][5] The nature of the N-substituent plays a crucial role in modulating this activity. The synthesis of various N-decylphenothiazine analogs allows for the exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy and pharmacokinetic properties. Similarly, substituted imidazoles are prevalent in many pharmaceuticals, and the introduction of a lipophilic decyl chain can be a key step in developing new drug candidates.

Safety Information

This compound is a combustible liquid and should be handled with appropriate safety precautions. It may cause skin and eye irritation. It is important to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

These application notes are intended to provide a general guide for the use of this compound in organic synthesis. The specific reaction conditions may require optimization for different substrates and desired outcomes.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iosrphr.org [iosrphr.org]

- 8. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Williamson Ether Synthesis Using 2-Bromodecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a robust and widely utilized method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1][2][3] However, the application of this synthesis to secondary alkyl halides, such as 2-bromodecane, introduces a competing elimination (E2) pathway, which can significantly impact the yield of the desired ether product.[1][4] This document provides detailed application notes and protocols for conducting the Williamson ether synthesis with this compound, with a focus on maximizing the yield of the ether product and characterizing the product mixture.

When a secondary alkyl halide like this compound is used, the alkoxide can act as both a nucleophile, leading to the desired ether (SN2 product), and as a base, leading to the formation of alkenes (E2 products).[1][4] The ratio of these products is highly dependent on the steric hindrance of the alkoxide, the reaction solvent, and the temperature.[5][6] Less sterically hindered alkoxides, such as sodium ethoxide, will favor the SN2 pathway, while bulkier alkoxides like potassium tert-butoxide will predominantly yield the E2 product.[4] Polar aprotic solvents are generally preferred as they can accelerate the rate of SN2 reactions.[3]

Reaction Mechanism and Experimental Workflow

The overall reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack the secondary carbon of this compound, displacing the bromide ion. The competing E2 reaction involves the abstraction of a proton from a carbon adjacent to the carbon bearing the bromine, leading to the formation of a double bond.

Caption: General workflow for the Williamson ether synthesis using this compound, highlighting the competing SN2 and E2 pathways.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxydecane using Sodium Ethoxide

This protocol aims to maximize the yield of the SN2 product by using a relatively small alkoxide.

Materials:

-

This compound

-

Ethanol (anhydrous)

-

Sodium metal

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Alkoxide Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add small pieces of sodium metal to the ethanol with stirring until the desired molar equivalent of sodium ethoxide is formed.

-

Reaction: To the freshly prepared sodium ethoxide solution, add this compound dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and add diethyl ether.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by fractional distillation or column chromatography on silica gel to separate the 2-ethoxydecane from the decene isomers and any unreacted starting material.

Protocol 2: Synthesis of 2-(Benzyloxy)decane using Sodium Benzyl Oxide

This protocol utilizes a primary alkoxide to favor the SN2 reaction.

Materials:

-

This compound

-

Benzyl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Alkoxide Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend sodium hydride in anhydrous THF. Cool the suspension in an ice bath. Add a solution of benzyl alcohol in anhydrous THF dropwise to the sodium hydride suspension. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Reaction: Add this compound to the solution of sodium benzyl oxide.

-